

An In-depth Technical Guide to 5'-Chloro-2'-hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-Chloro-2'-hydroxy-4'-methylacetophenone

Cat. No.: B1361155

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **5'-Chloro-2'-hydroxy-4'-methylacetophenone**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in utilizing this compound as a versatile intermediate for the creation of novel molecules with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

5'-Chloro-2'-hydroxy-4'-methylacetophenone is an aromatic ketone with the chemical formula $C_9H_9ClO_2$.^[1] Its structure features a benzene ring substituted with a chloro, a hydroxyl, a methyl, and an acetyl group. The presence of these functional groups, particularly the hydroxyl and chloro groups, enhances its reactivity and makes it a valuable precursor in various chemical transformations.^[2]

Below is a summary of its key identifiers and physicochemical properties.

Identifier	Value
IUPAC Name	1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone[1]
CAS Number	28480-70-8[1]
Molecular Formula	C ₉ H ₉ ClO ₂ [1]
Molecular Weight	184.62 g/mol [1]
SMILES String	CC(=O)c1cc(Cl)c(C)cc1O[3]
InChI Key	HDUSGGZSLVCDKY-UHFFFAOYSA-N[3]
Physicochemical Property	Value
Appearance	Off-white crystalline solid[2]
Melting Point	70-73 °C[3]
Purity	≥ 98%[3]

Synthesis and Purification

The primary method for the synthesis of **5'-Chloro-2'-hydroxy-4'-methylacetophenone** is the Fries rearrangement of 4-chloro-2-methylphenyl acetate.[4][5] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4][5] The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent.[4]

Experimental Protocol: Fries Rearrangement

The following is a representative protocol for the synthesis of **5'-Chloro-2'-hydroxy-4'-methylacetophenone**, based on the principles of the Fries rearrangement.

Materials:

- 4-chloro-2-methylphenyl acetate

- Anhydrous aluminum chloride (AlCl_3)
- Dry nitrobenzene (solvent)
- Ice
- Concentrated hydrochloric acid (HCl)
- Dichloromethane or diethyl ether (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)
- Methanol or ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-chloro-2-methylphenyl acetate and dry nitrobenzene.
- Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.
- After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-160°C) and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Higher temperatures generally favor the formation of the ortho-isomer.[4]
- After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extract the product from the aqueous layer using dichloromethane or diethyl ether.
- Combine the organic layers and wash with water, followed by a brine solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then remove the solvent under reduced pressure.

- Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to obtain pure **5'-Chloro-2'-hydroxy-4'-methylacetophenone**.

Spectroscopic Characterization

The structure of **5'-Chloro-2'-hydroxy-4'-methylacetophenone** is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.
- ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **5'-Chloro-2'-hydroxy-4'-methylacetophenone** would display characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a broad band for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) group of the ketone, and bands corresponding to C-H and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **5'-Chloro-2'-hydroxy-4'-methylacetophenone** (184.62 g/mol), as well as fragmentation patterns that can help to confirm its structure.[\[1\]](#)

Applications in Drug Development and Organic Synthesis

5'-Chloro-2'-hydroxy-4'-methylacetophenone is a valuable intermediate in the synthesis of various biologically active compounds.[\[2\]](#) Its utility primarily lies in its role as a precursor for the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[\[2\]](#)[\[6\]](#)

Synthesis of Chalcones

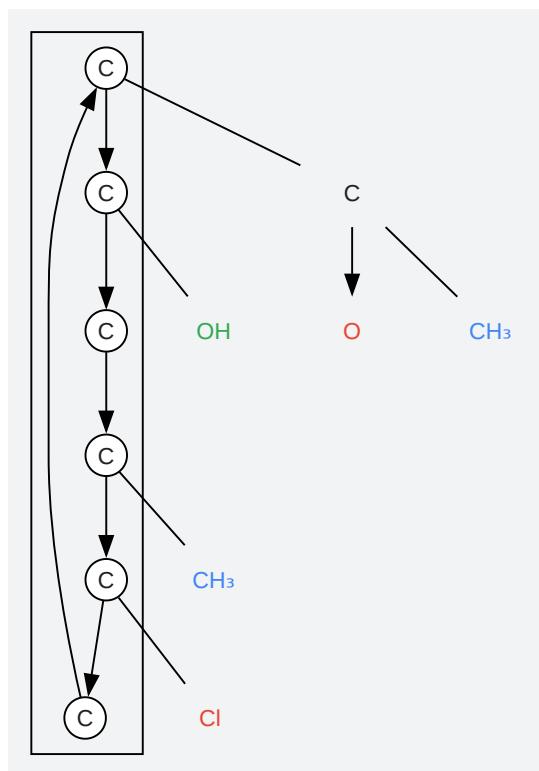
Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde in the presence of a base.[\[7\]](#)[\[8\]](#)

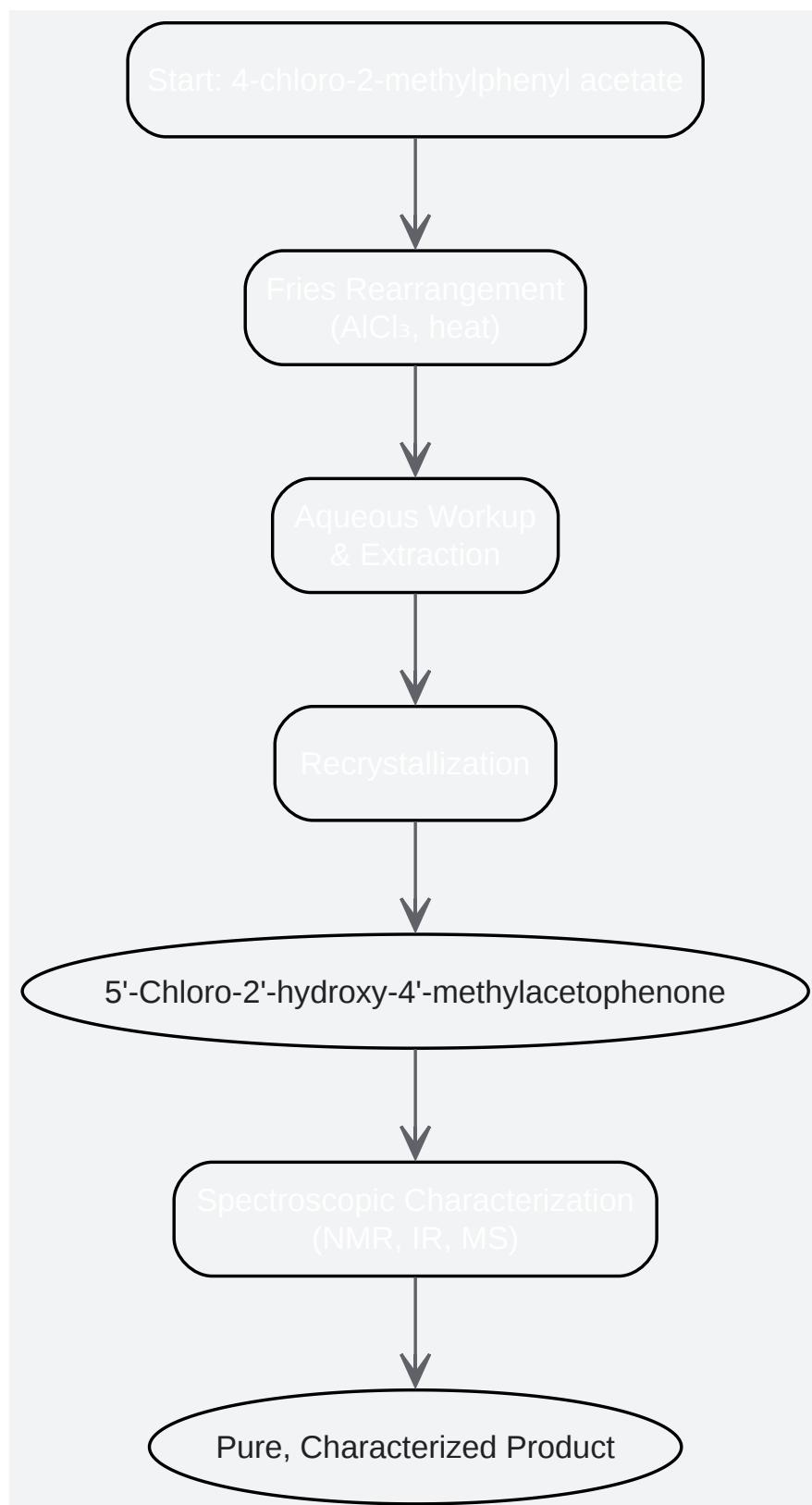
General Protocol for Chalcone Synthesis:

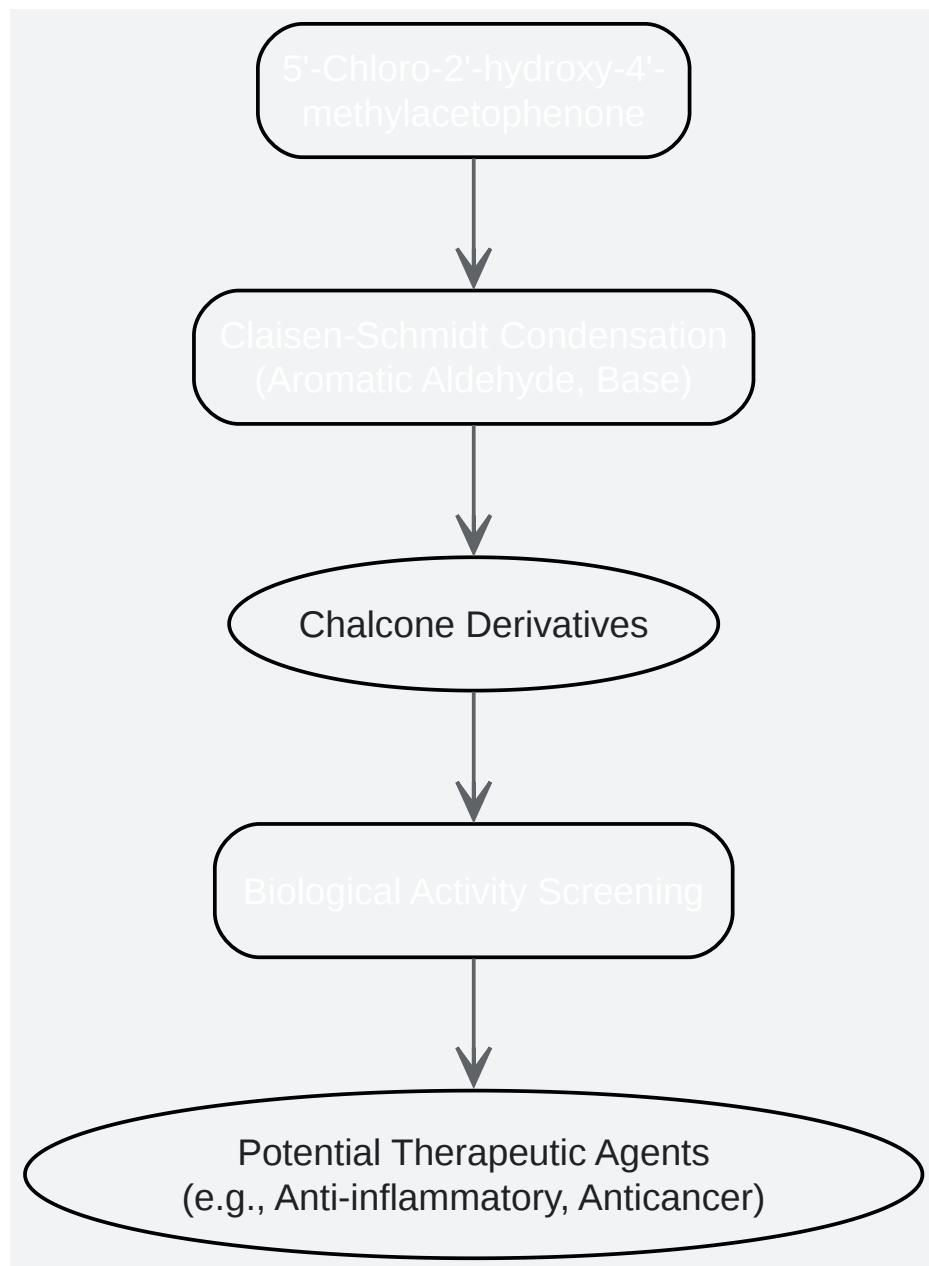
- Dissolve **5'-Chloro-2'-hydroxy-4'-methylacetophenone** and a desired aromatic aldehyde in ethanol.
- Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the mixture at room temperature.
- Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into cold water and acidify to precipitate the chalcone product.
- Collect the solid product by filtration, wash with water, and purify by recrystallization.

The resulting chalcones can then be screened for their biological activities, potentially leading to the discovery of new therapeutic agents.

Safety Information


5'-Chloro-2'-hydroxy-4'-methylacetophenone should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified with the following GHS hazards:


- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)


Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[\[3\]](#)

Visualizations

Molecular Structure

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5'-Chloro-2'-hydroxy-4'-methylacetophenone | C9H9ClO2 | CID 598229 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chloro-2-hydroxy-4-methylacetophenone 98 28480-70-8 [sigmaaldrich.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5'-Chloro-2'-hydroxy-4'-methylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361155#5-chloro-2-hydroxy-4-methylacetophenone-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com